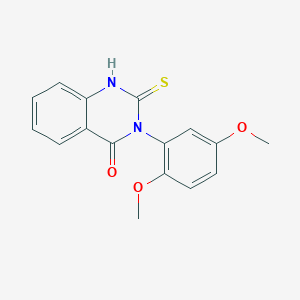

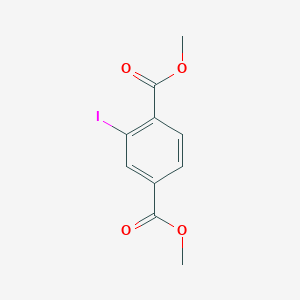

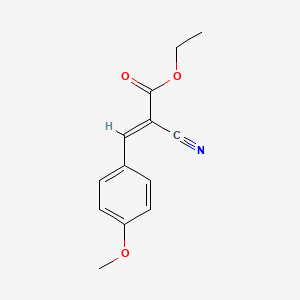

3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

説明

Synthesis Analysis

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved through various methods. A practical approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives using ethanol as a solvent, which offers simplicity, good yields, and ease of product isolation . Another method for synthesizing diverse derivatives employs a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of the amidine base DBU . Additionally, multicomponent reactions have been used to synthesize octahydroquinazolines, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of related quinazolinone derivatives have been investigated using both experimental techniques like FT-IR and FT-Raman, and theoretical calculations such as DFT. These studies reveal the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are important for understanding the electronic characteristics of the molecules . X-ray crystallographic analysis has also been used to determine the structures of cycloadducts derived from 2-thioxoquinazolinones, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, reactions of anthranilic acids, aromatic amines, and carbon disulfide under basic conditions yield 3-aryl-2-thioxoquinazolin-4(3H)-ones, which can further react to form azo dyes and N-glucosylamines . The addition of dimethyl acetylenedicarboxylate to 2-thioxoquinazolinones results in the formation of cycloadducts with distinct structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structures. The presence of substituents like methoxy groups can affect the molecule's hydrogen bonding capabilities, as seen in the solid-state structure of related compounds . The antimicrobial and anticonvulsant activities of some derivatives have been evaluated, indicating that the thioxoquinazolinone core can be modified to target specific biological properties . The use of eco-friendly solvents like choline chloride/urea deep eutectic solvent for the synthesis of these compounds also highlights their potential for sustainable chemistry applications .

科学的研究の応用

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. The derivatives showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds exhibited potent anticonvulsant activity, highlighting the potential of these derivatives in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Methods

Research by Wang, Zhao, and Xi (2011) described a copper-catalyzed tandem reaction for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This method provides an efficient route for synthesis, which is crucial for further pharmaceutical applications (Wang, Zhao, & Xi, 2011). Additionally, Molnar, Klenkar, and Tarnai (2017) developed an eco-friendly and rapid synthesis method for these compounds in a choline chloride-based deep eutectic solvent, emphasizing environmentally friendly approaches in chemical synthesis (Molnar, Klenkar, & Tarnai, 2017).

Antioxidant and Antitumor Properties

The antioxidant and antitumor properties of these compounds have been explored in several studies. For example, Ismail and Elsayed (2018) used dodecanoyl isothiocyanate for constructing derivatives with significant antioxidant and antitumor activities (Ismail & Elsayed, 2018). Parry et al. (2021) synthesized and analyzed a specific derivative, demonstrating its potent biological properties as an antitumor compound (Parry et al., 2021).

Safety And Hazards

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-10-7-8-14(21-2)13(9-10)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVKIDKQUGHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359610 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

CAS RN |

380436-98-6 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)